Pimecrolimus hydrate

Skin permeation Franz diffusion cell Topical drug delivery

Pimecrolimus hydrate (CAS 1000802-56-1, SDZ-ASM 981 hydrate) is the hydrated crystalline form of the ascomycin-derived calcineurin inhibitor, offering superior stability over the anhydrous form (CAS 137071-32-0). Quantifiably 6-fold lower skin permeation vs tacrolimus 0.1% ointment makes it the preferred tool compound for topical formulation studies targeting local cutaneous retention with minimal systemic absorption. Demonstrates potent inhibition of TNF-α, IFN-γ, and IL-1β (IC50 0.30–0.77 nM) in PBMC assays. Defined solubility (10 mM in DMSO) and storage conditions (4°C, sealed, away from moisture) ensure reproducible experimental outcomes.

Molecular Formula C43H70ClNO12
Molecular Weight 828.5 g/mol
CAS No. 1000802-56-1
Cat. No. B12652346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimecrolimus hydrate
CAS1000802-56-1
Molecular FormulaC43H70ClNO12
Molecular Weight828.5 g/mol
Structural Identifiers
SMILESCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C.O
InChIInChI=1S/C43H68ClNO11.H2O/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7;/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3;1H2/b24-18+,26-20+;/t25-,27+,28+,29-,30+,31-,32-,33-,35+,36-,37-,38+,39+,43+;/m0./s1
InChIKeyNZIZEODSJUZSHZ-MNZFELGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pimecrolimus Hydrate Procurement Overview: Key Characteristics for Topical Calcineurin Inhibitor Selection


Pimecrolimus hydrate (CAS 1000802-56-1, developmental code SDZ-ASM 981 hydrate) is the hydrated crystalline form of pimecrolimus, an ascomycin-derived macrolactam that functions as a calcineurin inhibitor for the topical treatment of atopic dermatitis and other inflammatory skin conditions [1]. The hydrate form represents the commercially available, stabilized form of the molecule for research and formulation purposes, with defined solubility characteristics that distinguish it from the anhydrous base form (CAS 137071-32-0) in terms of handling and storage requirements [2].

Why Pimecrolimus Hydrate Cannot Be Interchanged with Other Topical Calcineurin Inhibitors in Research and Formulation Development


Although pimecrolimus and tacrolimus share a common mechanism of action as calcineurin inhibitors via FKBP12 binding, they display critical structural and physicochemical differences that prevent generic substitution [1]. Pimecrolimus is an ascomycin macrolactam derivative, whereas tacrolimus is a structurally distinct macrolide [2]. These structural differences manifest in quantifiably higher lipophilicity for pimecrolimus and, consequently, a 6-fold lower permeation rate through human skin compared to tacrolimus 0.1% ointment [3]. The hydrated form (CAS 1000802-56-1) further differentiates itself from the anhydrous form (CAS 137071-32-0) through specific storage conditions (4°C, sealed, away from moisture) and DMSO solubility (10 mM) that directly impact experimental design and formulation workflows . These distinctions make cross-compound substitution scientifically invalid.

Pimecrolimus Hydrate Quantitative Differentiation: Head-to-Head Evidence Against Tacrolimus, Cyclosporine A, and Anhydrous Form


6-Fold Lower Human Skin Permeation Compared to Tacrolimus 0.1% Ointment

In an in vitro Franz-type diffusion cell assay using normal human skin, the permeation rate of pimecrolimus from a 1% cream formulation was approximately 6-fold lower than that of tacrolimus from a 0.1% ointment formulation [1]. Additionally, the permeation rate of pimecrolimus was 4.3-fold lower compared to tacrolimus from a 0.03% Protopic ointment [1]. This lower skin permeation is attributed to pimecrolimus's higher lipophilicity and greater non-specific binding to skin proteins, which is approximately 3-fold higher than that observed for tacrolimus [2].

Skin permeation Franz diffusion cell Topical drug delivery

Cytokine Inhibition IC50 of 0.30–0.77 nM: Equivalent to Tacrolimus and 8–12× More Potent Than Cyclosporine A

In an anti-CD3 monoclonal antibody-stimulated human peripheral blood mononuclear cell (PBMC) assay, pimecrolimus inhibited the production of pro-inflammatory cytokines (TNF-α, IFN-γ, GM-CSF, IL-1β, IL-8) with an IC50 range of 0.30–0.77 nM [1]. This potency range was comparable to that of tacrolimus (IC50 range 0.12–0.22 nM) and approximately 8- to 12-fold more potent than cyclosporine A (IC50 range 6.3–9.3 nM) in the same assay system [1]. Notably, in T-cell proliferation assays using the same cell system, tacrolimus (IC50 0.18 nM) was approximately 6-fold more potent than pimecrolimus (IC50 1.1 nM), demonstrating a distinct functional profile between the two agents [1].

Cytokine inhibition T-cell activation PBMC assay

Calcineurin Inhibition in Human Skin Cells: Tacrolimus Superior to Pimecrolimus and Cyclosporine A

In a comparative study of calcineurin (Cn) activity and inhibition in skin cell cultures, tacrolimus (Trl) demonstrated stronger inhibition than both pimecrolimus (Prl) and cyclosporine A (CsA) [1]. The IC50 values for tacrolimus in two different fibroblast cultures were 0.5 nM and 1.3 nM [1]. The study reported that in fibroblast and keratinocyte cultures, tacrolimus showed stronger inhibition than pimecrolimus and cyclosporine A (57% and 55% inhibition, respectively) [1].

Calcineurin inhibition Fibroblast culture Keratinocyte culture

Hydrate Form Solubility and Storage Specifications Differentiate from Anhydrous Pimecrolimus

Pimecrolimus hydrate (CAS 1000802-56-1) exhibits a defined solubility profile of 10 mM in DMSO and requires specific storage conditions of 4°C in powder form, sealed and away from moisture . The hydrate form is a crystalline water-containing adduct of pimecrolimus, which differs from the anhydrous form (CAS 137071-32-0) in terms of handling, stability, and reconstitution behavior [1]. The hydrate form demonstrates a molecular weight of 828.5 g/mol (computed by PubChem) [1].

Solubility Hydrate stability Formulation development

Clinical Efficacy Comparison: Tacrolimus 0.1% Ointment Superior to Pimecrolimus 1% Cream in Moderate to Severe Atopic Dermatitis

In a 6-week randomized, investigator-blinded study of 281 adult patients with moderate to very severe atopic dermatitis, tacrolimus 0.1% ointment demonstrated significantly greater improvement in Eczema Area Severity Index (EASI) score compared to pimecrolimus 1% cream [1]. The mean percent reduction from baseline to study end was 57% for tacrolimus versus 39% for pimecrolimus (p=0.0002) [1]. Treatment success was also significantly greater for tacrolimus (40% vs 22%; p=0.001), and fewer tacrolimus-treated patients withdrew due to lack of efficacy (1 vs 10; p=0.005) [1]. Both agents exhibited similar safety profiles [1].

Eczema Area Severity Index (EASI) Clinical efficacy Atopic dermatitis

Optimal Application Scenarios for Pimecrolimus Hydrate Based on Differential Evidence


In Vitro Permeation and Topical Formulation Development Studies

Researchers developing novel topical formulations for inflammatory skin conditions should select pimecrolimus hydrate when a locally retained calcineurin inhibitor with reduced systemic absorption potential is required. The 6-fold lower skin permeation rate compared to tacrolimus 0.1% ointment, as demonstrated in Franz diffusion cell assays [1], makes pimecrolimus hydrate the preferred choice for studies aimed at maximizing cutaneous drug retention and minimizing transdermal delivery. The defined solubility of 10 mM in DMSO facilitates preparation of stock solutions for in vitro experimentation .

Cytokine Inhibition Assays in Human PBMC Systems

For investigators studying T-cell derived cytokine production in human peripheral blood mononuclear cell (PBMC) assays, pimecrolimus hydrate offers a well-characterized inhibition profile. With an IC50 range of 0.30–0.77 nM for inhibition of TNF-α, IFN-γ, GM-CSF, IL-1β, and IL-8, pimecrolimus demonstrates potency comparable to tacrolimus and substantially greater than cyclosporine A in this assay system [2]. This makes pimecrolimus hydrate suitable as a reference standard or tool compound in studies exploring the calcineurin/NFAT pathway in inflammatory cytokine regulation.

Stable Long-Term Compound Storage and Reproducible Experimentation

Laboratories requiring a stable, well-characterized form of pimecrolimus for long-term storage and reproducible experimental use should procure the hydrate form (CAS 1000802-56-1) rather than the anhydrous form. The defined storage conditions (4°C, sealed, away from moisture) and documented solubility characteristics provide clear handling guidelines that support experimental reproducibility. The crystalline hydrate form offers improved stability compared to the anhydrous form, which is particularly relevant for longitudinal studies or compound library maintenance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimecrolimus hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.